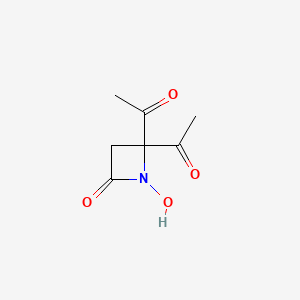

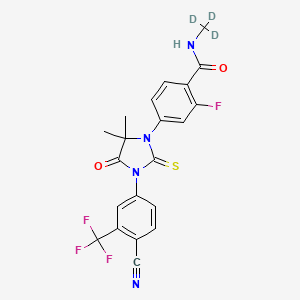

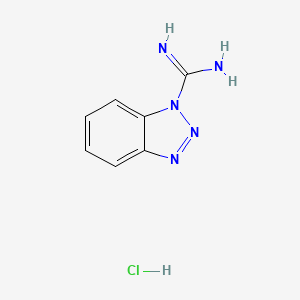

1H-Benzotriazole-1-carboxamidine hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biotransformation and Environmental Impact

- Biotransformation in Wastewater Treatment: 1H-Benzotriazole and its derivatives undergo biotransformation in activated sludge, revealing degradation pathways such as oxidation and hydroxylation. This process is significant for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

- Phototransformation in Aquatic Environments: The phototransformation mechanisms of 1H-Benzotriazole in aquatic environments involve pathways like aromatic hydroxylation and N-N bond cleavage, leading to various transformation products (Wu et al., 2021).

- Sunlight Photolysis: Sunlight photolysis of benzotriazoles results in various transformation products, suggesting that sunlight photolysis is a relevant degradation process of these compounds in surface waters (Weidauer et al., 2016).

Chemical Synthesis and Applications

- Synthesis of Guanidines and Ureas: 1H-Benzotriazole-1-carboxamidine is used in the synthesis of diverse guanidines and ureas, which have potential applications in various chemical and pharmaceutical fields (Katritzky et al., 2005).

- Reactivity as Guanidinylating Reagent: Enhanced reagents derived from 1H-Benzotriazole-1-carboxamidine have been developed for the efficient conversion of primary and secondary amines to diprotected guanidines (Musiol & Moroder, 2001).

Environmental and Health Aspects

- Presence in Wastewater and Surface Water: 1H-Benzotriazole is frequently detected in urban runoff, wastewater, and receiving aquatic environments, indicating its widespread environmental presence (Zhang et al., 2011).

- Antimicrobial Properties: Certain derivatives of 1H-Benzotriazole demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Göker et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 1H-Benzotriazole-1-carboxamidine Hydrochloride is the process of Guanidino transfers . This compound acts as a reagent in these transfers, playing a crucial role in the biochemical reactions involved.

Mode of Action

1H-Benzotriazole-1-carboxamidine Hydrochloride interacts with its targets by facilitating the transfer of guanidino groups. This interaction leads to changes in the biochemical reactions where this compound is used as a reagent .

Biochemical Pathways

The compound affects the biochemical pathways involving the transfer of guanidino groups. The downstream effects of these pathways are complex and depend on the specific reactions in which 1H-Benzotriazole-1-carboxamidine Hydrochloride is involved .

Result of Action

The molecular and cellular effects of 1H-Benzotriazole-1-carboxamidine Hydrochloride’s action are primarily related to its role in facilitating guanidino transfers . The specific effects would depend on the particular biochemical reactions in which it is used.

Eigenschaften

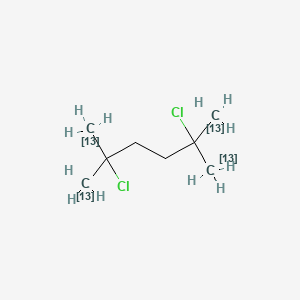

IUPAC Name |

benzotriazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQRFDQABFISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700716 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-1-carboxamidine hydrochloride | |

CAS RN |

19503-22-1 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.